6-Carbethoxy-2,2,6-trimethylcyclohexanone
Overview
Description
6-Carbethoxy-2,2,6-trimethylcyclohexanone is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol. It is a colorless liquid with a boiling point of 55-56°C at 3.0 mmHg
Scientific Research Applications
6-Carbethoxy-2,2,6-trimethylcyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Baeyer-Villiger oxidation of 2,2,6-trimethylcyclohexanone followed by esterification. The reaction conditions typically involve the use of peroxy acids or hydrogen peroxide as oxidizing agents, and ethanol in the presence of an acid catalyst for esterification.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving similar steps but optimized for higher yields and efficiency. The process may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Carbethoxy-2,2,6-trimethylcyclohexanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxy acids or hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a strong acid or base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Mechanism of Action
The mechanism by which 6-Carbethoxy-2,2,6-trimethylcyclohexanone exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,2,6-Trimethylcyclohexanone
2,2,6-Trimethylcyclohexanol
Ethyl 2,2,6-trimethylcyclohexanecarboxylate
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZRFBBEUNPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322611 | |
Record name | Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-68-8 | |
Record name | NSC401657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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